

2,2-Dimethyl-3-oxobutanenitrile spectroscopic data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Dimethyl-3-oxobutanenitrile

Cat. No.: B1590676

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Analysis of **2,2-Dimethyl-3-oxobutanenitrile**

Introduction

2,2-Dimethyl-3-oxobutanenitrile, also known as pivaloylacetone nitrile, is an α -cyano ketone featuring a quaternary carbon center. This structural motif makes it a valuable building block in organic synthesis.^[1] Molecules containing a nitrile-bearing all-carbon quaternary center are key intermediates in the development of various bioactive compounds and materials.^[1] A thorough understanding of its spectroscopic properties is paramount for researchers in synthesis, process development, and quality control to verify its structure, assess its purity, and monitor reactions.

This guide provides a detailed analysis of the key spectroscopic data for **2,2-Dimethyl-3-oxobutanenitrile** (CAS No: 37719-02-1, Molecular Formula: C_6H_9NO , Molecular Weight: 111.14 g/mol), grounded in fundamental principles and established methodologies.

CH₃

C=O

C(CH₃)₂

C≡N

Figure 1. Structure of 2,2-Dimethyl-3-oxobutanenitrile.

[Click to download full resolution via product page](#)

Caption: Figure 1. Chemical Structure of **2,2-Dimethyl-3-oxobutanenitrile**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds, such as stretching and bending. For **2,2-Dimethyl-3-oxobutanenitrile**, the most informative regions of the IR spectrum are those corresponding to the carbonyl (C=O) and nitrile (C≡N) stretching vibrations.[2][3]

Data Presentation & Interpretation

The presence of a strong, sharp absorption band in the 1680–1750 cm^{-1} range is a definitive indicator of a carbonyl group.[2] For a saturated aliphatic ketone like this compound, the C=O stretch is expected at approximately 1715 cm^{-1} .[4][5] The nitrile group (C≡N) gives rise to a sharp, medium-to-strong intensity peak in the distinctive triple bond region of the spectrum, typically between 2220 and 2260 cm^{-1} for saturated nitriles.[6] This peak is often easy to identify due to the relative lack of other absorptions in this region.[7]

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode	Expected Intensity
~2980-2850	C-H (sp^3)	Stretch	Medium-Strong
~2250	C≡N (Nitrile)	Stretch	Medium, Sharp
~1715	C=O (Ketone)	Stretch	Strong, Sharp
~1375	C-H (CH_3)	Bend (Umbrella)	Medium

Table 1: Predicted Infrared Absorption Bands for **2,2-Dimethyl-3-oxobutanenitrile**.

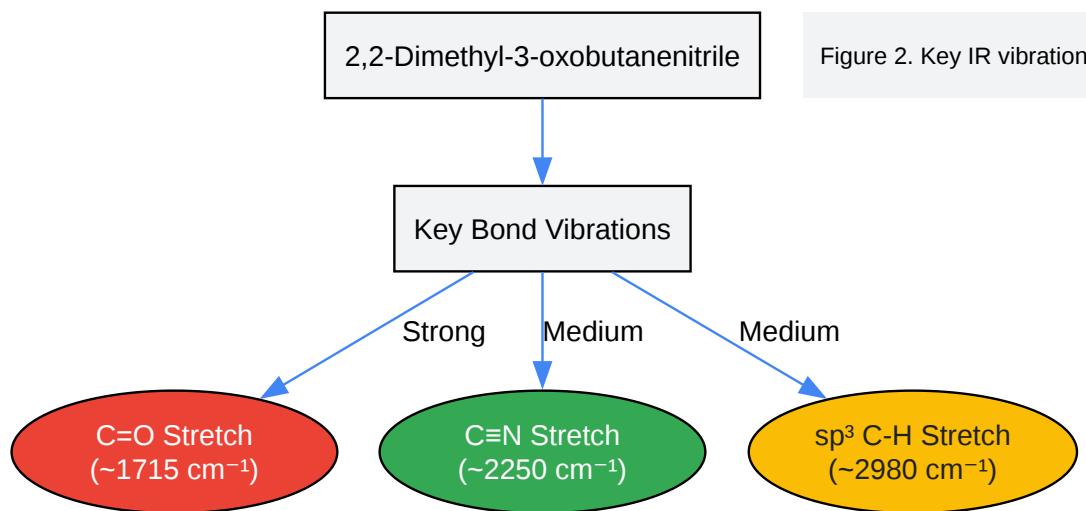


Figure 2. Key IR vibrational modes.

[Click to download full resolution via product page](#)

Caption: Figure 2. Diagram of key IR vibrational modes for the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H_2O , CO_2) absorptions.
- Sample Application: Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.
- Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
- Data Acquisition: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm^{-1} .
- Data Processing: The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2,2-Dimethyl-3-oxobutanenitrile** is expected to be simple, showing two distinct signals corresponding to the two types of proton environments.

Data Presentation & Interpretation Protons on a carbon adjacent (alpha) to a carbonyl group are deshielded and typically appear in the 2.0-2.5 ppm region.^[8] Therefore, the singlet corresponding to the acetyl methyl protons (H_a) is predicted to be around 2.1-2.3 ppm. The six equivalent protons of the gem-dimethyl group (H_e) are adjacent to both the carbonyl and nitrile functionalities, which will also cause a downfield shift relative to a simple alkane. As there are no adjacent protons, both signals will appear as sharp singlets.

Label	Protons	Predicted δ (ppm)	Multiplicity	Integration
H _a	CH ₃ -C=O	~ 2.2	Singlet	3H
H _e	-C(CH ₃) ₂	~ 1.5	Singlet	6H

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show four distinct signals, one for each unique carbon environment in the molecule.

Data Presentation & Interpretation Carbonyl carbons are highly deshielded and appear far downfield, typically in the 190-215 ppm range for ketones.^{[4][9]} The nitrile carbon absorbs in a characteristic, less crowded region of the spectrum, generally between 115 and 120 ppm.^[10]

Quaternary carbons, lacking an attached proton, do not benefit from the Nuclear Overhauser Effect (NOE) and often exhibit slower relaxation times, resulting in signals of significantly lower intensity compared to protonated carbons.[\[11\]](#)

Label	Carbon Type	Predicted δ (ppm)	Notes
C _a	CH ₃ -C=O	~ 25-30	
C _e	-C(CH ₃) ₂	~ 25-30	
C _q	-C(CH ₃) ₂	~ 45-55	Quaternary, weak signal
C _n	C≡N	~ 115-120	
C _k	C=O	~ 200-210	Ketone carbonyl

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃).

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2,2-Dimethyl-3-oxobutanenitrile** into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Ensure the sample is fully dissolved.
- Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- ¹H Acquisition: Acquire the ¹H spectrum using a standard pulse program. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.
- ¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 512 or more) are usually required due

to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable clues to the molecule's structure.

Theory & Interpretation

For a compound containing a single nitrogen atom, the Nitrogen Rule predicts an odd nominal molecular weight, which is consistent with the 111 g/mol mass of $\text{C}_6\text{H}_9\text{NO}$.[13] In electron ionization (EI) mass spectrometry, the molecular ion (M^+) peak is expected at an m/z of 111. However, for some nitriles, the molecular ion can be weak or absent, with a significant $[\text{M}-1]$ peak observed from the loss of an alpha-hydrogen.[10][13]

The most characteristic fragmentation pathway for methyl ketones is α -cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon.[5][8] For this molecule, α -cleavage would result in the formation of a highly stable acylium ion (CH_3CO^+) at m/z 43, which is often the base peak in the spectrum.

m/z	Proposed Fragment	Formula	Notes
111	$[\text{M}]^+$	$[\text{C}_6\text{H}_9\text{NO}]^+$	Molecular Ion
96	$[\text{M} - \text{CH}_3]^+$	$[\text{C}_5\text{H}_6\text{NO}]^+$	Loss of a methyl radical
69	$[\text{M} - \text{CH}_3\text{CO}]^+$ or $[\text{C}(\text{CH}_3)_2\text{CN}]^+$	$[\text{C}_4\text{H}_6\text{N}]^+$	Loss of an acetyl radical
43	$[\text{CH}_3\text{CO}]^+$	$[\text{C}_2\text{H}_3\text{O}]^+$	Acylium ion, likely base peak

Table 4: Predicted Key Fragments in the EI Mass Spectrum.

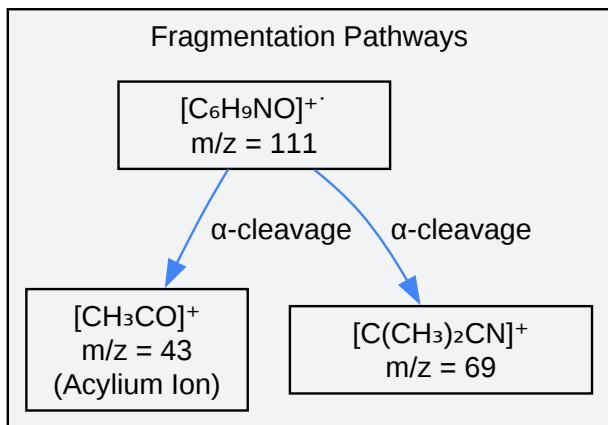


Figure 3. Primary EI-MS fragmentation pathways.

[Click to download full resolution via product page](#)

Caption: Figure 3. Predicted primary EI-MS fragmentation pathways.

Experimental Protocol: Electron Ionization (EI)-MS

- Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). The sample is typically introduced into the ion source via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Acceleration: The resulting positively charged ions are accelerated by an electric field into the mass analyzer.
- Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative abundance versus m/z.

Safety & Handling

As a research chemical, **2,2-Dimethyl-3-oxobutanenitrile** should be handled with appropriate care in a well-ventilated fume hood. It is classified as harmful if swallowed and may cause skin

and eye irritation.[14][15] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Refer to the most current Safety Data Sheet (SDS) from the supplier before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. [13Carbon NMR](https://13CarbonNMR.chem.ch.huji.ac.il) [chem.ch.huji.ac.il]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. GCMS Section 6.17 [people.whitman.edu]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [2,2-Dimethyl-3-oxobutanenitrile spectroscopic data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590676#2-2-dimethyl-3-oxobutanenitrile-spectroscopic-data\]](https://www.benchchem.com/product/b1590676#2-2-dimethyl-3-oxobutanenitrile-spectroscopic-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com